

Application Notes and Protocols for 3-Ethyl-2,8-dimethylquinolin-4-ol

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Compound of Interest

Compound Name: **3-Ethyl-2,8-dimethylquinolin-4-ol**

Cat. No.: **B2709756**

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Disclaimer: Specific experimental data for **3-Ethyl-2,8-dimethylquinolin-4-ol** is not readily available in the cited literature. The following application notes and protocols are based on the synthesis and biological activities of structurally similar quinoline derivatives. These should serve as a general guideline for research and development involving this class of compounds.

I. Overview

3-Ethyl-2,8-dimethylquinolin-4-ol belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmacologically active agents.^[1] Research has demonstrated the potential of substituted quinolines as anticancer and antimicrobial agents.^{[2][3][4]} These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis.^{[2][5]} This document provides an overview of potential applications and detailed experimental protocols for the investigation of **3-Ethyl-2,8-dimethylquinolin-4-ol** and related compounds.

II. Potential Applications

- **Anticancer Research:** Substituted quinolines have shown significant cytotoxic effects against various cancer cell lines.^{[6][7]} They can act as inhibitors of crucial cellular targets like Epidermal Growth Factor Receptor (EGFR).^[6]
- **Antimicrobial Drug Discovery:** Quinoline derivatives have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.^{[3][8]} They

represent a promising scaffold for the development of new antibiotics.

- Antifungal Research: Certain quinoline derivatives have also been evaluated for their antifungal properties against various fungal strains.[9]

III. Synthesis Protocol

A general and efficient method for the synthesis of quinoline derivatives can be adapted for the preparation of **3-Ethyl-2,8-dimethylquinolin-4-ol**. The following protocol is a representative example based on common synthetic strategies for substituted quinolines.

Protocol 1: Synthesis of a Substituted Quinoline Derivative

This protocol describes a common method for synthesizing the quinoline core structure, which can be adapted for **3-Ethyl-2,8-dimethylquinolin-4-ol**.

Materials:

- Substituted aniline (e.g., 2,6-dimethylaniline)
- Dialkyl malonate (e.g., diethyl malonate)
- Polyphosphoric acid (PPA) or other suitable condensing agent
- Appropriate solvents (e.g., ethanol, toluene)
- Sodium ethoxide
- Ethyl propiolate

Procedure:

- Step 1: Condensation: React the substituted aniline with diethyl malonate in the presence of a suitable solvent and a base like sodium ethoxide to form the corresponding anilinomethylenemalonate.
- Step 2: Cyclization: Heat the product from Step 1 in a high-boiling point solvent (e.g., diphenyl ether) or with a condensing agent like polyphosphoric acid to induce cyclization and

form the 4-hydroxy-2-quinolone intermediate.

- Step 3: Alkylation/Modification: Introduce the ethyl group at the 3-position. This can be achieved through various methods, such as reaction with an ethylating agent in the presence of a suitable base.
- Step 4: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

IV. Experimental Protocols and Data

The following protocols describe standard assays to evaluate the biological activity of quinoline derivatives.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Test compound (**3-Ethyl-2,8-dimethylquinolin-4-ol**) dissolved in DMSO

Procedure:

- Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Substituted Quinolines

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
Compound 4f	A549	0.015 ± 0.001	[6]
Compound 4f	MCF-7	Similar to Doxorubicin	[6]
Compound 15	Various	-	[2]
Compound 65	MCF-7	0.02 - 0.04	[10]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[3]

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)

- 96-well microtiter plates
- Test compound dissolved in a suitable solvent
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.
- Inoculation: Add a standardized bacterial suspension to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

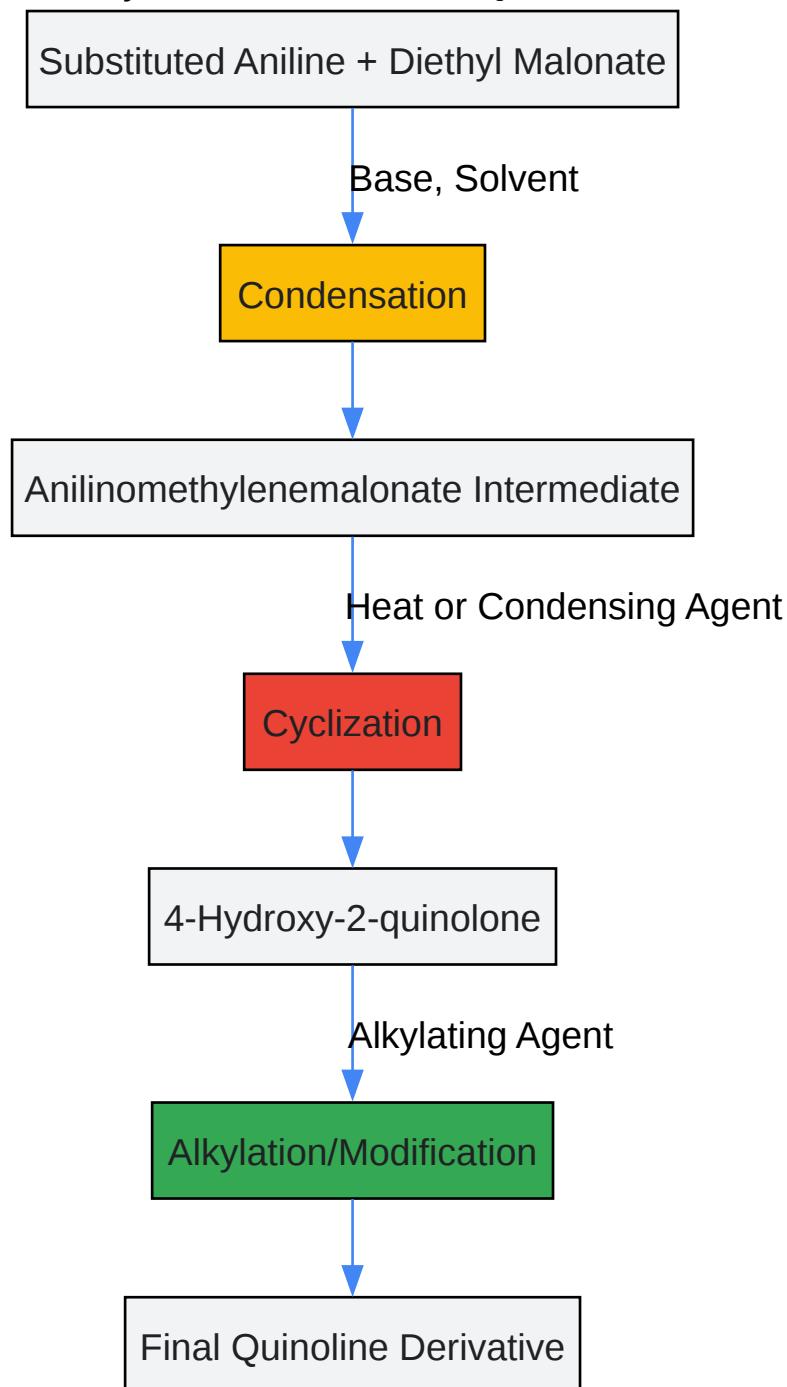
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference
Compound 6	MRSA	1.5	[3]
Compound 11	S. aureus	6.25	[8]
Compound 15	S. aureus	0.8	[4]
Compound 32	A. flavus	12.5	[4]

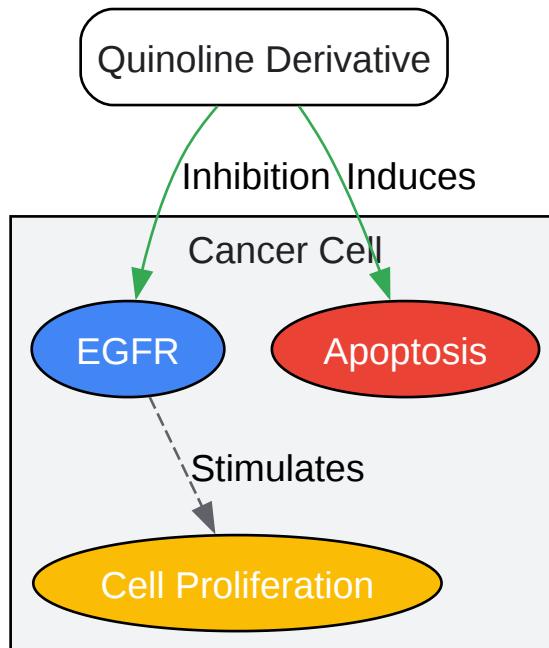
V. Visualizations

Diagram 1: General Synthetic Workflow for Quinoline Derivatives

General Synthetic Workflow for Quinoline Derivatives



Cellular Mechanism of Action for Anticancer Quinolines



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